molecular formula C34H16O2 B1683561 Dibenzanthrone CAS No. 116-71-2

Dibenzanthrone

Cat. No.: B1683561
CAS No.: 116-71-2
M. Wt: 456.5 g/mol
InChI Key: YKSGNOMLAIJTLT-UHFFFAOYSA-N
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Description

Dibenzanthrone, also known as violanthrone, is an organic compound that serves as a vat dye and a precursor to other vat dyes. It is a polycyclic aromatic ketone with the chemical formula C₃₄H₁₆O₂. This compound is known for its dark blue color and is used extensively in the textile industry due to its excellent lightfastness and washfastness properties .

Mechanism of Action

Target of Action

Violanthrone, also known as Dibenzanthrone, is an organic compound that primarily targets the coloration process in various industries . It serves as a vat dye and a precursor to other vat dyes .

Mode of Action

The mode of action of Violanthrone involves its interaction with fabric materials in the dyeing process. As a vat dye, Violanthrone is applied in a reduced, soluble form, which allows it to penetrate the fabric fibers. Once inside the fibers, it is oxidized back to its original, insoluble form, effectively trapping the dye within the fabric .

Biochemical Pathways

The biochemical pathways affected by Violanthrone are primarily related to the coloration process in textile manufacturing. The reduction and oxidation processes that Violanthrone undergoes during dyeing can be considered part of its biochemical pathway .

Result of Action

The result of Violanthrone’s action is the permanent coloration of fabrics. The dye’s molecular structure, confirmed by X-ray crystallography to be planar with C 2v symmetry , allows for effective absorption and color vibrancy.

Action Environment

The action of Violanthrone is influenced by various environmental factors. For instance, the temperature and pH of the dye bath can affect the reduction and oxidation processes, thereby influencing the dye’s efficacy . Additionally, the type of fabric being dyed can also impact the stability and colorfastness of Violanthrone .

Biochemical Analysis

Biochemical Properties

It has been used as a model compound in the study of asphaltenes . Asphaltenes are complex hydrocarbon molecules found in crude oil, and their behavior can provide insights into the properties of Violanthrone.

Temporal Effects in Laboratory Settings

In laboratory settings, Violanthrone has been studied for its aggregation behavior in mixtures of toluene and n-heptane . The aggregate sizes were found to increase with increasing dosages of n-heptane . Long-term effects on cellular function have not been reported.

Preparation Methods

Synthetic Routes and Reaction Conditions: Dibenzanthrone is synthesized through the coupling of two molecules of benzanthrone. The process involves the caustic fusion of benzanthrone in the presence of an oxidizing agent. The reaction is typically carried out at high temperatures, up to 210°C, using solvents such as aniline, naphthalene, or kerosene .

Industrial Production Methods: In industrial settings, the preparation of this compound involves the use of alcohol-ether type solvents, such as glycol monoethyl ether, to improve the efficiency and quality of the product. This method helps in maintaining the fluidity of the reaction mass and ensures the production of high-quality this compound .

Chemical Reactions Analysis

Types of Reactions: Dibenzanthrone undergoes various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions:

    Oxidation: this compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromic acid.

    Reduction: Reduction of this compound can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Substitution reactions often involve halogenation or nitration, using reagents like chlorine or nitric acid.

Major Products: The major products formed from these reactions include various derivatives of this compound, such as halogenated or nitrated compounds, which can be further used in the synthesis of other dyes and pigments .

Scientific Research Applications

Dibenzanthrone has a wide range of applications in scientific research:

Comparison with Similar Compounds

    Isoviolanthrone: An isomer of dibenzanthrone with a centrosymmetric structure.

    Anthraquinone: A related compound used as a precursor in the synthesis of various dyes.

    Benzanthrone: The starting material for the synthesis of this compound.

Uniqueness: this compound is unique due to its excellent lightfastness and washfastness properties, making it highly valuable in the textile industry. Its planar structure and ability to form strong bonds with textile fibers set it apart from other similar compounds .

Properties

IUPAC Name

nonacyclo[18.10.2.22,5.03,16.04,13.06,11.017,31.022,27.028,32]tetratriaconta-1(31),2,4,6,8,10,13,15,17,19,22,24,26,28(32),29,33-hexadecaene-12,21-dione
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InChI

InChI=1S/C34H16O2/c35-33-25-7-3-1-5-17(25)19-9-11-21-22-12-10-20-18-6-2-4-8-26(18)34(36)28-16-14-24(30(22)32(20)28)23-13-15-27(33)31(19)29(21)23/h1-16H
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InChI Key

YKSGNOMLAIJTLT-UHFFFAOYSA-N
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Canonical SMILES

C1=CC=C2C(=C1)C3=C4C(=CC=C5C4=C(C=C3)C6=C7C5=CC=C8C7=C(C=C6)C9=CC=CC=C9C8=O)C2=O
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Molecular Formula

C34H16O2
Record name VAT BLUE 20
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DSSTOX Substance ID

DTXSID7026281
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Molecular Weight

456.5 g/mol
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Physical Description

Vat blue 20 is a bluish-black to black powder. (NTP, 1992), Dry Powder
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Solubility

less than 1 mg/mL at 66 °F (NTP, 1992)
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CAS No.

116-71-2, 475-50-3, 57455-86-4
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Melting Point

914 to 923 °F (decomposes) (NTP, 1992)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Dibenzanthrone
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Dibenzanthrone

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